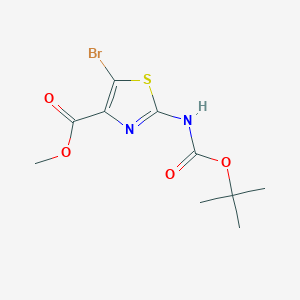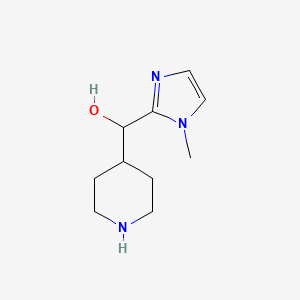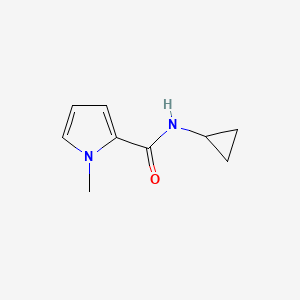
1-(Piperidin-4-yl)-1H-1,3-Benzodiazolhydrochlorid
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a series of novel benzamide derivatives were designed and synthesized guided by bioisosterism and pharmacokinetic parameters .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the specific compound. For example, the linear formula of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is C16H24ClN3O .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific compound and reaction conditions. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is 309.84 .Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Piperidinderivate, einschließlich 1-(Piperidin-4-yl)-1H-1,3-Benzodiazolhydrochlorid, sind in der pharmazeutischen Industrie von Bedeutung. Sie sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und spielen aufgrund ihrer strukturellen Vielseitigkeit und biologischen Aktivität eine entscheidende Rolle in der Arzneimittelentwicklung .
Synthese biologisch aktiver Piperidine
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Piperidine. Diese Aktivitäten umfassen die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine, die wichtige medizinische Bausteine für die Arzneimittelkonstruktion sind .
Hemmung des NLRP3-Inflammasoms
Diese Verbindung wurde als potenzieller Hemmstoff des NLRP3-Inflammasoms identifiziert. Sie wurde in Pharmakophor-Hybridisierungsstrategien eingesetzt, um neue chemische Gerüste zu entwickeln, die die NLRP3-abhängige Pyroptose und IL-1β-Freisetzung hemmen können, die entscheidend für Entzündungsreaktionen sind .
Entwicklung von entzündungshemmenden Mitteln
Aufgrund seiner Rolle bei der Hemmung des NLRP3-Inflammasoms wird this compound auf sein Potenzial untersucht, als Gerüst für die Entwicklung neuartiger entzündungshemmender Mittel zu dienen .
Krebsforschung
Piperidinderivate werden auf ihre möglichen Anwendungen in der Krebsforschung untersucht. Ihre Fähigkeit, verschiedene biologische Pfade zu modulieren, macht sie zu Kandidaten für die Entwicklung von Krebsmedikamenten .
Neurologische Erkrankungen
Die strukturellen Merkmale von Piperidinderivaten machen sie für die Entwicklung von Behandlungen für neurologische Erkrankungen geeignet. Ihre Interaktion mit Rezeptoren des zentralen Nervensystems kann zu neuen therapeutischen Ansätzen führen .
Arzneimittelforschung und -entwicklung
Die vielseitige Struktur der Verbindung ermöglicht ihren Einsatz in der Arzneimittelforschung und -entwicklung. Sie kann modifiziert werden, um ihre pharmakokinetischen Eigenschaften zu verbessern oder um bestimmte biologische Rezeptoren anzusprechen .
Computergestützte Arzneimittelmodellierung
This compound wurde in computergestützten Simulationen verwendet, um Modelle von Protein-Ligand-Interaktionen zu erstellen. Dies hilft beim Verständnis der Bindungsmechanismen und der Entwicklung effektiverer Medikamente .
Wirkmechanismus
Target of Action
The compound “1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride” is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Biochemical Pathways
The compound “1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride” may be involved in the activation of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . This interaction is significant as it can modulate the release of pro-inflammatory cytokines such as interleukin-1β. Additionally, the compound has been found to interact with ATPase enzymes, reducing their activity and thereby influencing cellular energy metabolism .
Cellular Effects
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride affects various types of cells and cellular processes. It has been observed to inhibit pyroptosis, a form of programmed cell death, in macrophages . This inhibition is achieved by reducing the release of interleukin-1β and other pro-inflammatory cytokines. The compound also influences cell signaling pathways, particularly those involved in inflammation and immune response. Furthermore, it affects gene expression by modulating the activity of transcription factors involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its binding interactions with specific biomolecules. It binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex . This binding prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of interleukin-1β. Additionally, the compound inhibits ATPase activity, which affects cellular energy metabolism and reduces the availability of ATP for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as ATPase . These interactions can influence the levels of various metabolites and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . The compound can also be found in the nucleus, where it may influence gene expression by modulating the activity of transcription factors . Additionally, post-translational modifications such as phosphorylation can affect its localization and activity within different cellular compartments .
Eigenschaften
IUPAC Name |
1-piperidin-4-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;/h1-4,9-10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNARRRBAUTZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-05-5 | |
| Record name | 1H-Benzimidazole, 1-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187174-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)










![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

